molecular formula C19H24N2O2 B5787181 1-(4-Methoxyphenyl)-4-[(4-methoxyphenyl)methyl]piperazine

1-(4-Methoxyphenyl)-4-[(4-methoxyphenyl)methyl]piperazine

Cat. No.: B5787181
M. Wt: 312.4 g/mol
InChI Key: UUQLHRNUJXFYNT-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-4-[(4-methoxyphenyl)methyl]piperazine is an organic compound belonging to the piperazine family. Piperazines are a class of chemical compounds that feature a six-membered ring containing two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of two methoxyphenyl groups attached to the piperazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)-4-[(4-methoxyphenyl)methyl]piperazine typically involves the reaction of 4-methoxybenzyl chloride with piperazine in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-4-[(4-methoxyphenyl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenolic compounds.

    Reduction: The aromatic rings can be reduced under specific conditions.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of phenolic derivatives.

    Reduction: Formation of reduced aromatic rings.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-4-[(4-methoxyphenyl)methyl]piperazine would depend on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The methoxyphenyl groups could play a role in binding to these targets, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxyphenyl)piperazine: Lacks the additional methoxyphenyl group.

    1-Benzyl-4-(4-methoxyphenyl)piperazine: Contains a benzyl group instead of a methoxyphenyl group.

    1-(4-Chlorophenyl)-4-[(4-methoxyphenyl)methyl]piperazine: Contains a chlorophenyl group instead of a methoxyphenyl group.

Uniqueness

1-(4-Methoxyphenyl)-4-[(4-methoxyphenyl)methyl]piperazine is unique due to the presence of two methoxyphenyl groups, which may confer distinct chemical and biological properties compared to similar compounds. These structural differences can influence the compound’s reactivity, solubility, and interaction with biological targets.

Properties

IUPAC Name

1-(4-methoxyphenyl)-4-[(4-methoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-22-18-7-3-16(4-8-18)15-20-11-13-21(14-12-20)17-5-9-19(23-2)10-6-17/h3-10H,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUQLHRNUJXFYNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CCN(CC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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